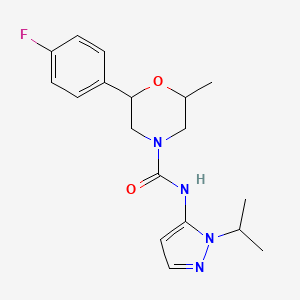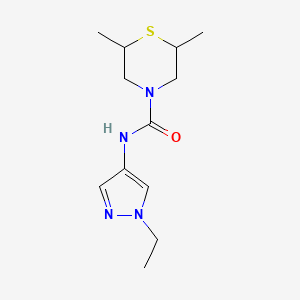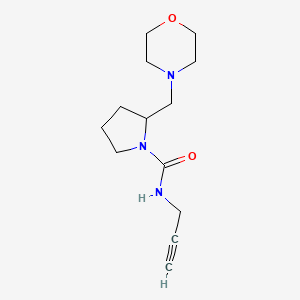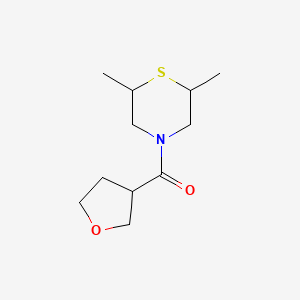
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities through the inhibition of key enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have reported that 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone exhibits potent cytotoxic effects against cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has also been shown to inhibit the growth of various fungal strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone in lab experiments is its potent antitumor and antifungal activities. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and fungal infections. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone is a chemical compound that has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. The synthesis method of this compound involves the reaction of cyclopentadiene, 2-methyl-5-phenylmorpholine-4-carbaldehyde, and ethyl vinyl ketone in the presence of a Lewis acid catalyst. Studies have reported that this compound exhibits potent antitumor and antifungal activities, although its mechanism of action and biochemical and physiological effects are not fully understood. Further studies are needed to fully explore the potential applications of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone involves the reaction of cyclopentadiene, 2-methyl-5-phenylmorpholine-4-carbaldehyde, and ethyl vinyl ketone in the presence of a Lewis acid catalyst. This method has been reported to yield the desired product in good yield and high purity.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have reported that 2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone exhibits potent antitumor activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-12-19(18(20)11-15-7-5-6-8-15)17(13-21-14)16-9-3-2-4-10-16/h2-5,7,9-10,14-15,17H,6,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQNZPPKOOAHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC3CCC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(2-methyl-5-phenylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)






![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)